REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH:3]([C:7]([OH:9])=[O:8])[CH:2]1[C:10]([OH:12])=[O:11].[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.CCC1(C2C=CC(N)=CC=2)C(=O)NC(=O)CC1.C([O-])(=O)C.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O>[OH-].[Na+].C(O)(=O)C>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:1]2[CH2:6][CH2:5][NH:4][CH:3]([C:7]([OH:9])=[O:8])[CH:2]2[C:10]([OH:12])=[O:11])=[O:19])=[CH:16][CH:15]=1 |f:2.3,5.6|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
N1C(C(NCC1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
AG-1 acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from a 50% aqueous ethanol solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)N2C(C(NCC2)C(=O)O)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |